molecular formula C22H20ClN5O3 B11203277 N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

Cat. No.: B11203277
M. Wt: 437.9 g/mol
InChI Key: CDVLPABOUIECGQ-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the chloromethylphenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHYLPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-CHLORO-2-METHYLPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE include other triazolopyrimidines with different substituents. Examples include:

  • N-(5-BROMO-2-METHYLPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE
  • N-(5-CHLORO-2-METHYLPHENYL)-2-[7-(4-HYDROXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(5-CHLORO-2-METHYLPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE lies in its specific substituents, which can influence its biological activity, chemical reactivity, and potential applications. The presence of the chloro and methoxy groups, in particular, may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C22H20ClN5O3

Molecular Weight

437.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C22H20ClN5O3/c1-13-4-7-16(23)10-18(13)25-21(29)12-27-22(30)28-14(2)24-19(11-20(28)26-27)15-5-8-17(31-3)9-6-15/h4-11H,12H2,1-3H3,(H,25,29)

InChI Key

CDVLPABOUIECGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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